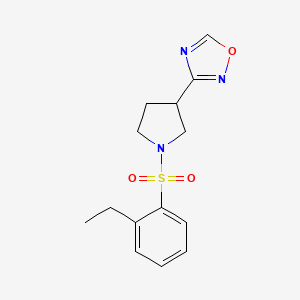
3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole” is a complex organic molecule that likely contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It is a cyclic secondary amine and is also classified as a saturated heterocycle .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine itself is a colorless liquid that is miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Anticancer Applications
One study demonstrates the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, aiming to explore their anticancer activities. This research showcases the importance of the tetrahydropyridine (THP) derivatives and their potential enhancement of biological activity when incorporated with 1,3,4-oxadiazole derivatives. The synthesized compounds were evaluated for their cytotoxicity against MCF-7 breast cancer cell lines, displaying moderate cytotoxicity, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).
Antibacterial Applications
Another significant area of application is in the development of antibacterial agents. A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity. The synthesized compounds were screened against both Gram-negative and Gram-positive bacteria, showcasing their potential in combating bacterial infections (Khalid et al., 2016).
Antimicrobial and Cytotoxic Activities
Research into sulfonamidomethane linked heterocycles has shown promising antimicrobial and cytotoxic activities. Compounds with chloro substituent on the aromatic ring exhibited significant antibacterial and antifungal activities, while styryl oxadiazole compounds demonstrated appreciable cytotoxic activity against lung carcinoma cells, suggesting their utility as lead compounds in future studies (Swapna et al., 2013).
Antioxidant Applications
The antioxidant potential of novel derivatives is also a key area of application. A study on the design, synthesis, biological evaluation, and molecular docking of 1H-3-Indolyl derivatives as antioxidants highlighted the creation of high-efficiency antioxidants, particularly against ABTS (2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)). The findings suggest the promising nature of these compounds in inhibiting ROS and serving as potential antioxidant agents (Aziz et al., 2021).
Insecticidal Activity
Lastly, the synthesis and evaluation of 3-(Ethylsulfonyl)-Pyridines bearing a trifluoromethyl-oxadiazole fragment for insecticidal activity represent an innovative approach in pesticide development. Although the bioassay results indicated moderate activity, the study lays the groundwork for future design optimizations of efficient insecticides (Zhong et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(2-ethylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-11-5-3-4-6-13(11)21(18,19)17-8-7-12(9-17)14-15-10-20-16-14/h3-6,10,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFSNOYNHKYWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
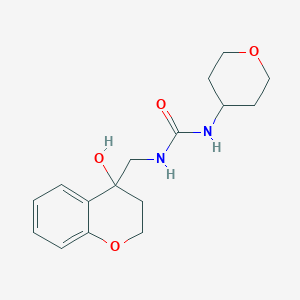
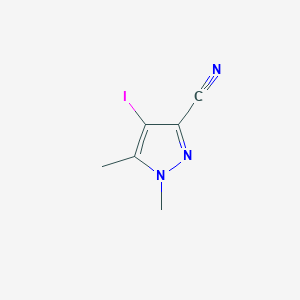
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)

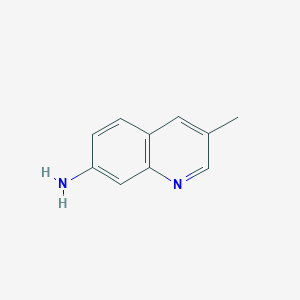
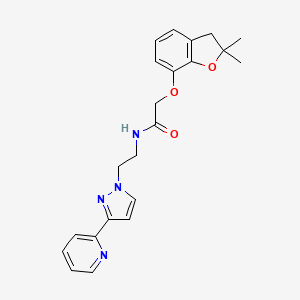
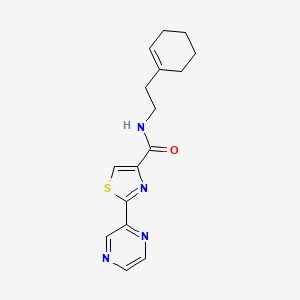
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)
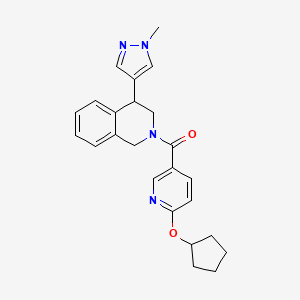

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2869879.png)

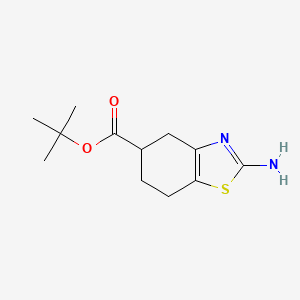
![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)
